2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of three chlorine atoms and a dimethoxyphenyl group. This compound belongs to the class of chalcones, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with trichloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential skin-whitening properties .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(3,4-dimethoxyphenyl)-1,1,2-trichloro-1-propene: Similar in structure but with two dimethoxyphenyl groups instead of one.
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Contains a hydroxyphenyl group instead of a trichloro group.
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one: A derivative with additional hydroxyl groups.
Uniqueness
2,3,3-Trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of three chlorine atoms and a dimethoxyphenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
91064-52-7 |
---|---|
Molecular Formula |
C11H9Cl3O3 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
2,3,3-trichloro-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H9Cl3O3/c1-16-6-3-4-7(8(5-6)17-2)10(15)9(12)11(13)14/h3-5H,1-2H3 |
InChI Key |
HQIDEBSPEWSPSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C(=C(Cl)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.